molecular formula C29H45N9O8 B8088825 H-Thr-phe-arg-gly-ala-pro-OH

H-Thr-phe-arg-gly-ala-pro-OH

Cat. No.: B8088825
M. Wt: 647.7 g/mol
InChI Key: LGNVPMUJJJLQHG-WZZXNIEWSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: PAR3 (1-6) (human) is synthesized through solid-phase peptide synthesis (SPPS), a common method for producing peptides. The synthesis involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The amino acids are coupled using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). After the peptide chain is fully assembled, it is cleaved from the resin and deprotected to yield the final product .

Industrial Production Methods: Industrial production of PAR3 (1-6) (human) follows similar principles as laboratory-scale synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The process involves rigorous quality control measures to ensure the purity and integrity of the final product .

Chemical Reactions Analysis

Types of Reactions: PAR3 (1-6) (human) primarily undergoes peptide bond formation during its synthesis. It does not typically participate in oxidation, reduction, or substitution reactions under standard conditions.

Common Reagents and Conditions:

    Coupling Reagents: N,N’-diisopropylcarbodiimide (DIC), hydroxybenzotriazole (HOBt)

    Cleavage Reagents: Trifluoroacetic acid (TFA) for removing the peptide from the resin

    Deprotection Reagents: Various acids and bases to remove protecting groups from amino acids

Major Products: The major product of these reactions is the PAR3 (1-6) (human) peptide itself, with high purity and specific sequence .

Scientific Research Applications

Chemistry: PAR3 (1-6) (human) is used as a model peptide in studies of proteinase-activated receptors and their signaling pathways. It helps in understanding the structure-activity relationships of these receptors .

Biology: In biological research, PAR3 (1-6) (human) is used to study cell signaling mechanisms, particularly those involving MAPK pathways. It is also used to investigate the role of proteinase-activated receptors in various cellular processes .

Medicine: PAR3 (1-6) (human) has potential therapeutic applications in treating diseases related to dysfunctional proteinase-activated receptor signaling. It is used in preclinical studies to explore its effects on inflammation, cancer, and other conditions .

Industry: In the pharmaceutical industry, PAR3 (1-6) (human) is used in drug development and screening assays to identify potential modulators of proteinase-activated receptors .

Mechanism of Action

PAR3 (1-6) (human) exerts its effects by binding to and activating proteinase-activated receptor 1 (PAR1). This activation involves the cleavage of the receptor’s N-terminal domain, exposing a tethered ligand that interacts with the receptor’s extracellular loop 2 domain. This interaction initiates intracellular signaling pathways, including the activation of p42/44 MAPK signaling . The molecular targets and pathways involved include G protein-coupled receptor signaling and downstream effectors like MAPK .

Comparison with Similar Compounds

Uniqueness: PAR3 (1-6) (human) is unique in its specific activation of PAR1 and its ability to selectively activate MAPK signaling in fibroblasts expressing PAR1 but not PAR3 . This specificity makes it a valuable tool in research and potential therapeutic applications.

Properties

IUPAC Name

(2S)-1-[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]propanoyl]pyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H45N9O8/c1-16(27(44)38-13-7-11-21(38)28(45)46)35-22(40)15-34-24(41)19(10-6-12-33-29(31)32)36-25(42)20(14-18-8-4-3-5-9-18)37-26(43)23(30)17(2)39/h3-5,8-9,16-17,19-21,23,39H,6-7,10-15,30H2,1-2H3,(H,34,41)(H,35,40)(H,36,42)(H,37,43)(H,45,46)(H4,31,32,33)/t16-,17+,19-,20-,21-,23-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGNVPMUJJJLQHG-WZZXNIEWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)NC(C)C(=O)N2CCCC2C(=O)O)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N[C@@H](C)C(=O)N2CCC[C@H]2C(=O)O)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H45N9O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

647.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
H-Thr-phe-arg-gly-ala-pro-OH
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H-Thr-phe-arg-gly-ala-pro-OH
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Reactant of Route 6
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.